三氧化硫-三甲胺

描述

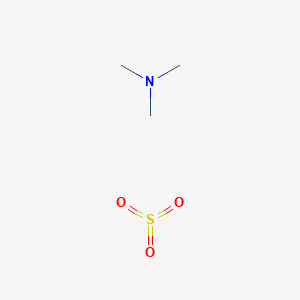

Sulfur trioxide-trimethylamine is a chemical compound formed by the complexation of sulfur trioxide with trimethylamine. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature and is highly reactive due to the presence of sulfur trioxide, which is a strong Lewis acid.

科学研究应用

Sulfur trioxide-trimethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of sulfate-conjugated metabolites and other sulfonated compounds. It is also employed in the preparation of sulfonated polymers and surfactants.

Biology: In biological research, sulfur trioxide-trimethylamine is used to modify biomolecules such as carbohydrates and proteins, facilitating the study of their functions and interactions.

Medicine: The compound is used in the synthesis of sulfated drugs and drug metabolites, which are important for pharmacokinetic studies.

Industry: Sulfur trioxide-trimethylamine is used in the production of detergents, dyes, and other industrial chemicals that require sulfonation.

作用机制

Target of Action

Sulfur trioxide-trimethylamine (SO3-TMA) primarily targets molecules that undergo sulfonation, a chemical process that attaches a sulfate group to an organic compound . This includes a wide range of bioactive small molecules such as polysaccharides, proteins, flavonoids, and steroids .

Mode of Action

SO3-TMA acts as a reagent for sulfonation and sulfamation reactions . It is a high-activity sulfate group donor , meaning it readily provides sulfate groups for attachment to other molecules. The trimethylamine part of the complex serves as a Lewis base, moderating the reactivity of the sulfur trioxide and enabling controlled selectivity in the sulfonation process .

Biochemical Pathways

SO3-TMA is involved in various biochemical pathways through its role in sulfonation reactions. For example, it is used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These sulfated molecules play significant roles in diverse biological processes, including cell signaling, modulation of immune and inflammation response, anti-coagulation, anti-atherosclerosis, and anti-adhesive properties .

Result of Action

The result of SO3-TMA’s action is the production of sulfated compounds. These compounds have various effects at the molecular and cellular level, depending on the specific compound being sulfated. For instance, sulfate-conjugated resveratrol metabolites have been associated with anti-HIV-1 activity .

Action Environment

The action of SO3-TMA can be influenced by various environmental factors. For instance, it is known to be corrosive and aggressively hygroscopic . It should be stored at 2-8°C and handled with appropriate safety measures due to its corrosive nature . Its reactivity can also be influenced by the presence of other substances, such as water, oxygen, and other oxidizing agents .

生化分析

Biochemical Properties

Sulfur trioxide-trimethylamine is a highly active sulfate group donor, effectively catalyzing multiple reactions in organic synthesis . It interacts with various biomolecules, including carbohydrates, steroids, proteins, and aliphatic or alicyclic scaffolds . For instance, it has been used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides .

Cellular Effects

The cellular effects of Sulfur trioxide-trimethylamine are largely dependent on its role in sulfation reactions. Sulfation is a critical post-translational modification that can influence protein function, cell signaling pathways, and cellular metabolism

Molecular Mechanism

At the molecular level, Sulfur trioxide-trimethylamine acts as a sulfate group donor, facilitating the transfer of sulfate groups to various biomolecules in sulfation reactions . This can lead to changes in the activity of enzymes, alterations in gene expression, and modifications of other biomolecules .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with good stability

Metabolic Pathways

Sulfur trioxide-trimethylamine is involved in the sulfation pathway, a critical biochemical pathway. Sulfation reactions, facilitated by Sulfur trioxide-trimethylamine, play a key role in the metabolism of various biomolecules

准备方法

Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by directly reacting sulfur trioxide with trimethylamine. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive sulfur trioxide from reacting with moisture or other contaminants. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, sulfur trioxide-trimethylamine is produced by introducing sulfur trioxide gas into a solution of trimethylamine in an appropriate solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other suitable methods.

化学反应分析

Types of Reactions: Sulfur trioxide-trimethylamine primarily undergoes sulfonation and sulfamation reactions. These reactions involve the transfer of the sulfur trioxide moiety to various substrates, resulting in the formation of sulfonated or sulfamated products.

Common Reagents and Conditions:

Sulfonation: Sulfur trioxide-trimethylamine is used as a sulfonating agent for alcohols, phenols, and amines. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the sulfur trioxide.

Sulfamation: This compound is also used to introduce sulfamoyl groups into organic molecules. The reactions are usually performed in the presence of a base to neutralize the acidic by-products.

Major Products: The major products of these reactions are sulfonated or sulfamated derivatives of the starting materials. For example, the sulfonation of an alcohol with sulfur trioxide-trimethylamine results in the formation of an alkyl sulfate.

相似化合物的比较

Sulfur trioxide-trimethylamine can be compared with other sulfur trioxide amine complexes such as sulfur trioxide-triethylamine and sulfur trioxide-pyridine. These compounds share similar reactivity patterns but differ in their physical properties and reactivity due to the nature of the amine component. For example:

Sulfur trioxide-triethylamine: This complex is less volatile and has a higher boiling point compared to sulfur trioxide-trimethylamine.

Sulfur trioxide-pyridine: This complex is more stable and less reactive, making it suitable for reactions that require milder conditions.

The uniqueness of sulfur trioxide-trimethylamine lies in its balance of reactivity and stability, making it a versatile reagent for a wide range of chemical transformations.

属性

IUPAC Name |

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

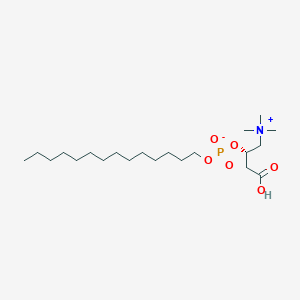

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sulfur trioxide-trimethylamine suitable for synthesizing sulfated molecules?

A1: Sulfur trioxide-trimethylamine serves as a convenient source of sulfur trioxide (SO3), a potent electrophile. This complex offers a controlled release of SO3, enabling efficient sulfation reactions with various substrates like carbohydrates, without the need for harsh conditions associated with using pure SO3.

Q2: How does sulfur trioxide-trimethylamine specifically react with carbohydrates to install sulfate groups?

A2: The sulfation process typically involves activating hydroxyl groups on the carbohydrate molecule. This can be achieved using various strategies:

- Regioselective Sulfation using Protecting Groups: To achieve sulfation at a specific hydroxyl group, other hydroxyl groups are often protected. A common strategy involves converting the target hydroxyl group into a stannylene acetal, which reacts preferentially with sulfur trioxide-trimethylamine. []

- Diarylborinic Acid Catalysis: Recent research demonstrates that diarylborinic acids can catalyze the site-selective sulfation of carbohydrate derivatives at the equatorial position of a cis-1,2-diol group, using sulfur trioxide-trimethylamine as the sulfate source. [] This method showcases enhanced selectivity, even in the presence of free primary hydroxyl groups.

Q3: What is the impact of sulfation on the physicochemical properties of the target molecules?

A3: Sulfation significantly alters the physicochemical properties of molecules:

- Solubility: Sulfation generally increases water solubility, as observed with a water-insoluble polysaccharide isolated from Grifola frondosa mycelium. [, ] This enhanced solubility facilitates further biological activity evaluations.

- 13C NMR Spectra: The introduction of sulfate groups, particularly ortho-disulfation, induces characteristic shifts in the 13C NMR spectra of flavonoids, aiding structural elucidation. []

- Mass Spectrometry: Negative FAB-MS spectra provide valuable information for characterizing di- and trisulfated flavonoids. []

Q4: What are the documented applications of sulfur trioxide-trimethylamine in synthesizing biologically relevant sulfated molecules?

A4: The reagent plays a crucial role in synthesizing diverse molecules with potential therapeutic implications:

- Selectin Ligands/Inhibitors: Sulfated and phosphorylated beta-D-galacto- and lactopyranosides, containing fatty-alkyl residues, synthesized using sulfur trioxide-trimethylamine, exhibited inhibitory activity against P-, L-, and E-selectins, suggesting their potential as anti-inflammatory agents. []

- Heparinoids: This reagent enables the synthesis of [35S]-labelled heparinoids, which are crucial tools for studying the biological activity and distribution of these anticoagulant compounds. []

- Galectin Inhibitors: Regioselective 3′-O-sulfation of vanillin lactosides, facilitated by sulfur trioxide-trimethylamine, generates potential galectin inhibitors, highlighting its utility in carbohydrate-based drug discovery. []

- TF Antigen Analogues: The synthesis of the 3′-O-sulfated TF antigen, employing sulfur trioxide-trimethylamine, allows for the preparation of glycodendrimersomes to investigate lectin binding, crucial for understanding cell recognition processes. []

Q5: Are there any safety concerns regarding the handling and use of sulfur trioxide-trimethylamine?

A5: While sulfur trioxide-trimethylamine offers a more controlled way to introduce sulfate groups compared to pure SO3, it is still crucial to handle it with caution. The reagent is moisture-sensitive and releases trimethylamine, a pungent and potentially toxic gas, upon reaction. Therefore, appropriate safety measures, including working in well-ventilated areas and using personal protective equipment, are essential.

Q6: How is sulfur trioxide-trimethylamine analyzed and quantified?

A6: Analytical techniques like titration can be employed to determine the amount of active sulfur trioxide in sulfur trioxide-trimethylamine complexes. This ensures the accurate usage of the reagent in synthetic procedures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)